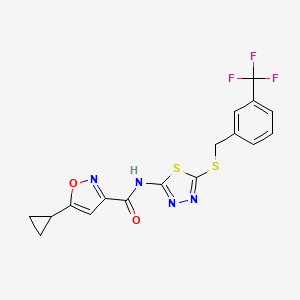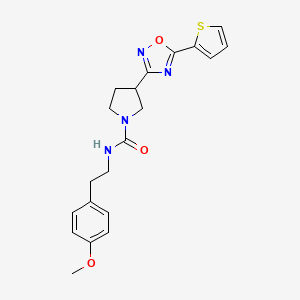
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide” is a chemical compound with the CAS Number 919746-48-8 . It has a molecular weight of 293.32 and a molecular formula of C18H15NO3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.254±0.06 g/cm3 and a predicted boiling point of 507.0±45.0 °C . The melting point and flash point are not available .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide derivatives have shown potential as anticonvulsant agents. A study involving the synthesis of benzofuran-acetamide scaffolds revealed that several derivatives exhibited anticonvulsant activity when tested against the maximal electroshock induced seizures (MES) model in mice. The compounds demonstrated the ability to prevent seizure spread at low doses, with some showing comparable potency to phenytoin, a well-known anticonvulsant drug. This suggests a promising avenue for the development of new anticonvulsant medications based on this compound (Shakya et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another area of research focused on benzothiazolinone acetamide analogs, which, while structurally distinct, share functional similarities with this compound. These compounds were studied for their light harvesting efficiency (LHE) and potential use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggested significant binding affinities, indicating potential for diverse bioactive applications. This broadens the scope of application for compounds within this chemical family, hinting at utility in renewable energy technologies and bioactive compound development (Mary et al., 2020).
Synthesis and Characterization
The compound has also been a subject of synthetic and characterization studies, aiming to explore its structural and spectroscopic properties. These studies are crucial for understanding the chemical behavior and potential applications of this compound in various fields, including pharmacology and materials science. The detailed investigation of its synthesis pathways, structural elucidation, and interaction mechanisms lays the groundwork for further applied research (Hiremath et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-15-10-14(19-12(2)20)8-9-16(15)22-18(11)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAVECHQFLMTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)
![7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2888357.png)

![methyl 4-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2888362.png)


![(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)

![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)
![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)